

MRT 68601 Hydrochloride: A Technical Guide to its Role in Autophagy Inhibition

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Compound of Interest

Compound Name: MRT 68601 hydrochloride

Cat. No.: B609330

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Abstract

MRT 68601 hydrochloride is a potent small molecule inhibitor with significant implications for the study and therapeutic targeting of autophagy. Initially identified as a TANK-binding kinase 1 (TBK1) inhibitor, emerging evidence and the activity of structurally related compounds strongly indicate that MRT 68601 also functions as a powerful dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2. These serine/threonine kinases are central to the initiation of the autophagy cascade, a critical cellular process for homeostasis, which is also implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of **MRT 68601 hydrochloride**, its mechanism of action in the context of autophagy, relevant quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Introduction to MRT 68601 Hydrochloride and Autophagy

Autophagy is a highly conserved catabolic process whereby cells degrade and recycle their own components to maintain cellular homeostasis and survive periods of stress, such as nutrient deprivation. The initiation of autophagy is tightly regulated by a complex signaling network, with the ULK1 and ULK2 kinases playing a pivotal role. **MRT 68601 hydrochloride** has emerged as a valuable chemical probe to dissect the molecular mechanisms of autophagy

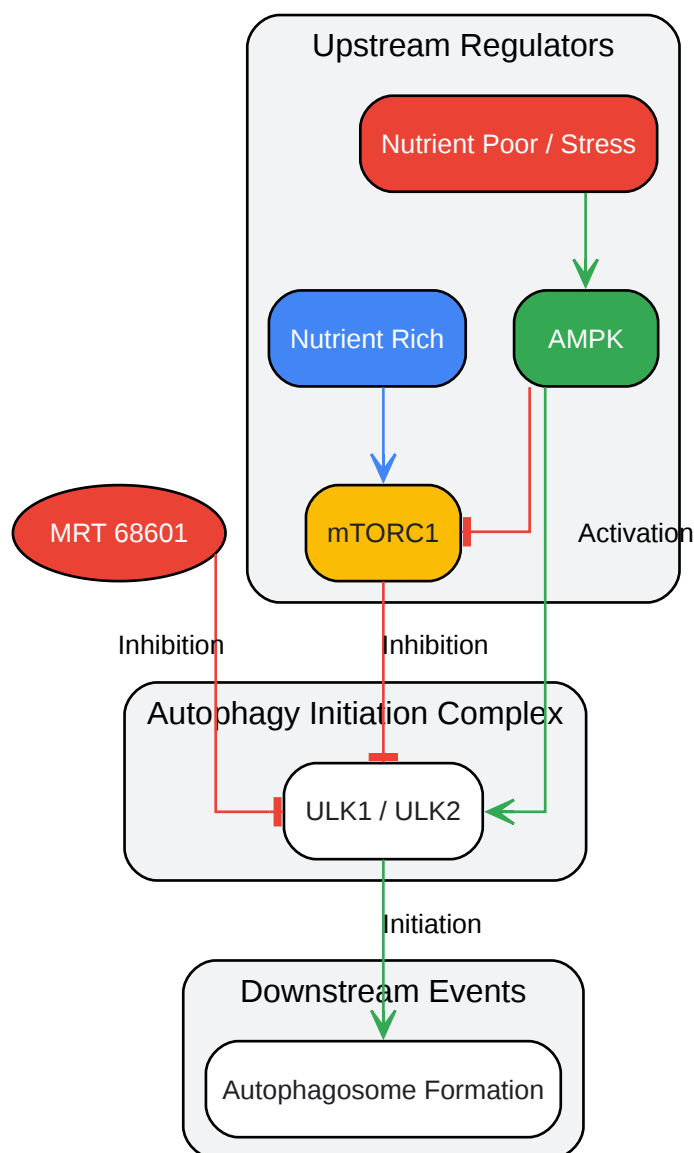
and as a potential therapeutic agent to modulate this pathway in disease. While initially characterized as an inhibitor of TBK1, its structural analogues, MRT67307 and MRT68921, have been demonstrated to be potent inhibitors of ULK1 and ULK2, suggesting a similar mode of action for MRT 68601 in the context of autophagy inhibition.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mechanism of Action: Dual Inhibition of ULK1 and ULK2

MRT 68601 hydrochloride and its analogues are ATP-competitive inhibitors that target the kinase domain of ULK1 and ULK2.[\[1\]](#) By binding to the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the initiation of the autophagic process. The inhibition of ULK1/2 kinase activity leads to a failure in the recruitment of the downstream autophagy machinery to the phagophore assembly site, ultimately halting the formation of autophagosomes.[\[1\]](#)[\[4\]](#)

Signaling Pathway

The ULK1/2 complex is a key integrator of nutrient sensing pathways, primarily regulated by the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Conversely, under nutrient-poor conditions or cellular stress, AMPK is activated, which in turn activates ULK1/2 both directly through phosphorylation and indirectly by inhibiting mTORC1. MRT 68601, by directly inhibiting ULK1/2, effectively uncouples the autophagy initiation complex from these upstream regulatory signals.



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Figure 1: MRT 68601 inhibits the ULK1/2 complex, a key initiator of autophagy.

Quantitative Data

While specific IC₅₀ values for MRT 68601 against ULK1 and ULK2 are not readily available in the public domain, the data for its close structural analogues, MRT67307 and MRT68921, provide a strong indication of its potency as a dual ULK1/2 inhibitor.

Compound	Target	IC50 (nM)	Reference
MRT67307	ULK1	45	[Petherick et al., 2015] [1]
ULK2	38	[Petherick et al., 2015] [1]	
MRT68921	ULK1	2.9	[Petherick et al., 2015] [1]
ULK2	1.1	[Petherick et al., 2015] [1]	
MRT 68601	TBK1	6	[Newman et al., 2012] [5]

Table 1: In vitro kinase inhibitory activities of MRT 68601 and related compounds.

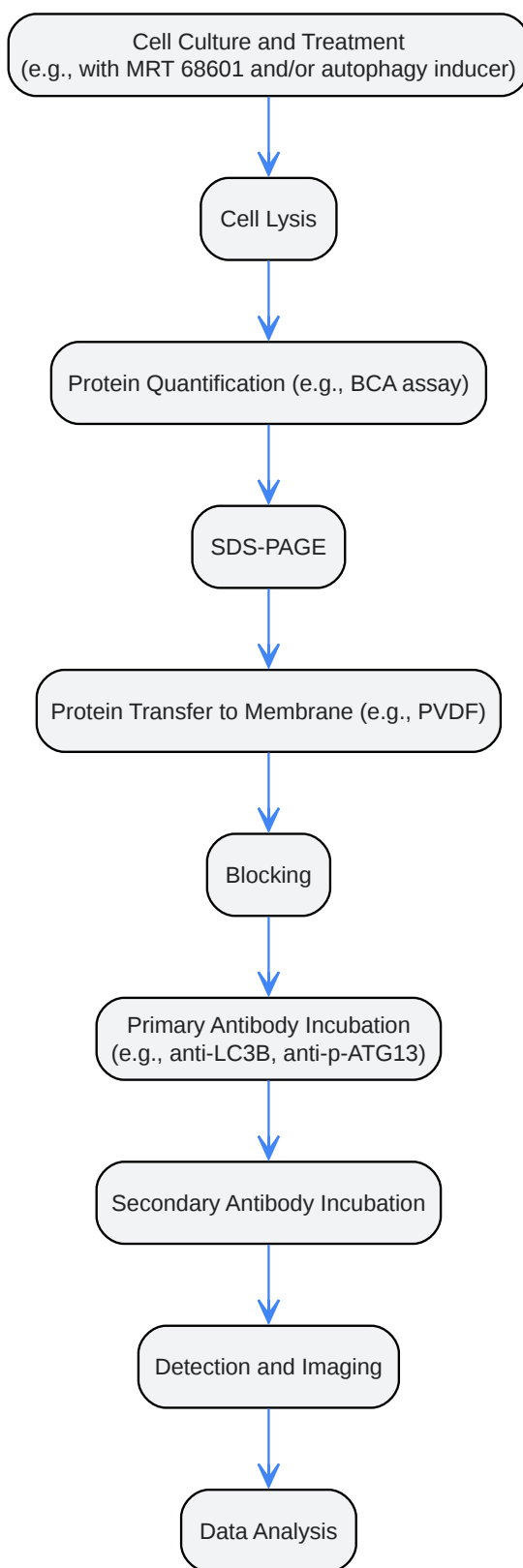
Experimental Protocols

The following protocols are adapted from methodologies used to characterize ULK1/2 inhibitors and can be applied to investigate the effects of **MRT 68601 hydrochloride** on autophagy.

Western Blotting for Autophagy Markers

This protocol is designed to assess the effect of MRT 68601 on the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the phosphorylation of ATG13, a direct substrate of ULK1.

Experimental Workflow:



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